6,6'-(Hexane-1,6-diyl)di(pyridin-2-amine)
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Overview
Description
6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) is an organic compound that features a hexane chain linking two pyridin-2-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) typically involves the reaction of hexane-1,6-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): This compound has a similar hexane backbone but different functional groups, leading to distinct chemical properties and applications.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: Another compound with a hexane backbone and pyridine groups, but with additional selenium atoms.
Properties
CAS No. |
189810-33-1 |
---|---|
Molecular Formula |
C16H22N4 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
6-[6-(6-aminopyridin-2-yl)hexyl]pyridin-2-amine |
InChI |
InChI=1S/C16H22N4/c17-15-11-5-9-13(19-15)7-3-1-2-4-8-14-10-6-12-16(18)20-14/h5-6,9-12H,1-4,7-8H2,(H2,17,19)(H2,18,20) |
InChI Key |
CEFZZQBKFMSJOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCCCCCC2=NC(=CC=C2)N |
Origin of Product |
United States |
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